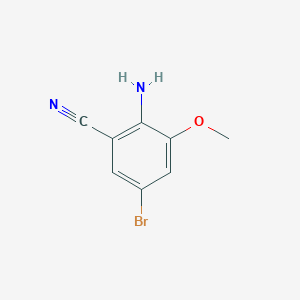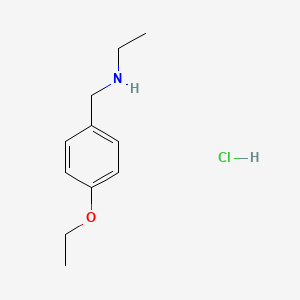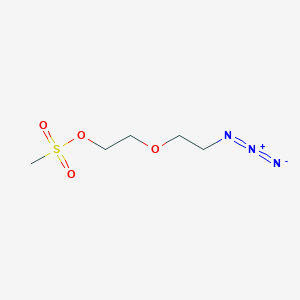
Azide-PEG2-Ms
描述
Azide-PEG2-Ms, also known as 2-(2-azidoethoxy)ethyl methanesulfonate, is a polyethylene glycol-based compound. It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The compound contains both an azide group and a mesyl group, making it highly reactive and suitable for click chemistry reactions .
作用机制
Mode of Action
The mode of action of 2-(2-Azidoethoxy)ethyl methanesulfonate is likely based on its azido group. Azides are known to participate in click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition, where they react with alkynes to form a 1,2,3-triazole . This reaction is highly selective, efficient, and occurs under mild conditions, which makes it useful in a variety of fields, including drug discovery and materials science.
Result of Action
The molecular and cellular effects of 2-(2-Azidoethoxy)ethyl methanesulfonate’s action would depend on the specific targets and pathways it affects. The formation of a 1,2,3-triazole could alter the function of the target molecule, leading to changes at the cellular level .
Action Environment
The action, efficacy, and stability of 2-(2-Azidoethoxy)ethyl methanesulfonate could be influenced by various environmental factors. For example, the pH and temperature could affect the rate of the click chemistry reaction. Additionally, the presence of a copper catalyst is necessary for the reaction to occur .
准备方法
Synthetic Routes and Reaction Conditions
Azide-PEG2-Ms can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and methanesulfonate groups. The general synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting it with a suitable activating agent such as tosyl chloride or mesyl chloride to form a tosylated or mesylated intermediate.
Substitution Reaction: The activated intermediate is then reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to introduce the azide group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Azide-PEG2-Ms undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages.
Nucleophilic Substitution Reactions: The mesyl group is a good leaving group and can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate, in a solvent such as water or a mixture of water and tert-butanol.
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and polar aprotic solvents like DMSO or acetonitrile.
Major Products
Triazoles: Formed from click chemistry reactions with alkynes.
Substituted Products: Formed from nucleophilic substitution reactions with various nucleophiles.
科学研究应用
Azide-PEG2-Ms has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the labeling and modification of biomolecules for studying biological processes.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of functionalized materials and polymers.
相似化合物的比较
Similar Compounds
Azide-PEG3-Ms: Similar to Azide-PEG2-Ms but with an additional ethylene glycol unit, providing increased flexibility and length.
Azide-PEG4-Ms: Contains four ethylene glycol units, offering even greater flexibility and length for bioconjugation.
Uniqueness
This compound is unique due to its optimal balance of length and reactivity, making it suitable for a wide range of applications. Its shorter length compared to Azide-PEG3-Ms and Azide-PEG4-Ms allows for more precise control in bioconjugation reactions, while still providing sufficient flexibility .
属性
IUPAC Name |
2-(2-azidoethoxy)ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O4S/c1-13(9,10)12-5-4-11-3-2-7-8-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDYPDGUFZTNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242182 | |
| Record name | Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176520-23-3 | |
| Record name | Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176520-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-azidoethoxy)-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3109757.png)
![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3109771.png)
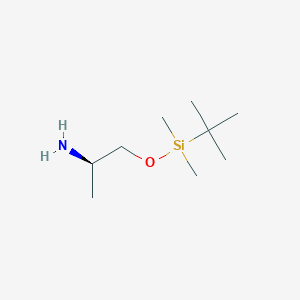
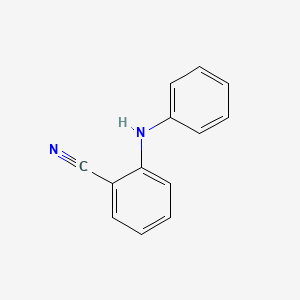

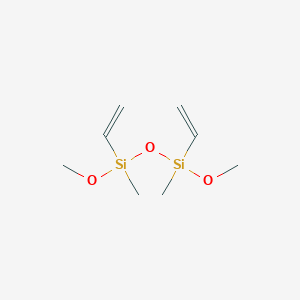
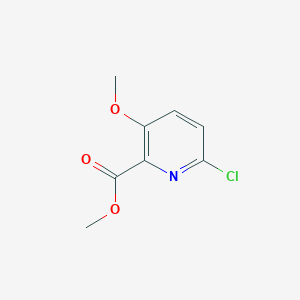
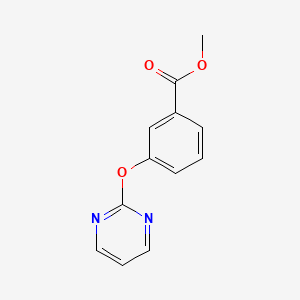
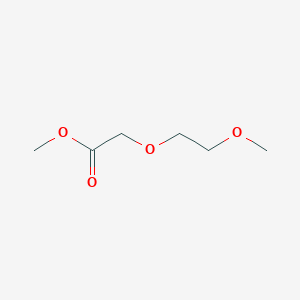
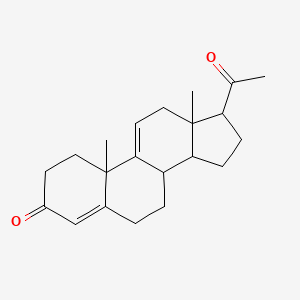
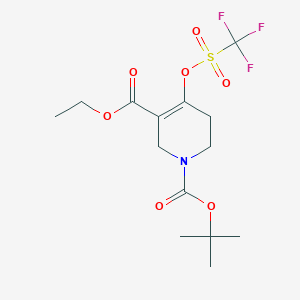
![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B3109846.png)
